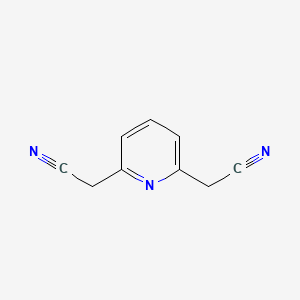

2,6-Pyridinediacetonitrile

CAS No.: 46133-38-4

Cat. No.: VC5999048

Molecular Formula: C9H7N3

Molecular Weight: 157.176

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 46133-38-4 |

|---|---|

| Molecular Formula | C9H7N3 |

| Molecular Weight | 157.176 |

| IUPAC Name | 2-[6-(cyanomethyl)pyridin-2-yl]acetonitrile |

| Standard InChI | InChI=1S/C9H7N3/c10-6-4-8-2-1-3-9(12-8)5-7-11/h1-3H,4-5H2 |

| Standard InChI Key | ZSLMXJLUZXSZAF-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)CC#N)CC#N |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Geometry and Bonding

The pyridine core in 2,6-pyridinediacetonitrile imposes a planar geometry, with acetonitrile substituents extending at 120° angles from the ring. This configuration is analogous to pyridine-2,6-dicarboxylic acid (PDCA), where carboxyl groups occupy similar positions . Density functional theory (DFT) calculations for PDCA suggest that substituents at the 2- and 6-positions create steric and electronic effects that influence coordination behavior . For 2,6-pyridinediacetonitrile, the nitrile groups’ strong electron-withdrawing nature likely enhances the pyridine ring’s Lewis acidity, facilitating metal coordination .

Spectroscopic Properties

While direct spectral data for 2,6-pyridinediacetonitrile are unavailable, related nitrile-containing complexes offer proxies. For example, nickel(II) acetonitrile complexes exhibit characteristic IR stretches near 2100–2250 cm⁻¹ for C≡N bonds . Similarly, nuclear magnetic resonance (NMR) spectra of acetonitrile ligands in copper(II) complexes show deshielded protons adjacent to nitrile groups, with δH ≈ 2.5–3.5 ppm .

Table 1: Inferred Physicochemical Properties of 2,6-Pyridinediacetonitrile

Synthetic Routes and Optimization

Ligand Synthesis Strategies

The synthesis of 2,6-pyridinediacetonitrile likely involves nucleophilic substitution or cyanoalkylation of 2,6-dihalopyridine. A plausible route mirrors the preparation of 2,6-bis(pyrazol-1-yl)pyridine ligands, where halogenated pyridines react with nucleophiles like pyrazole . Substituting pyrazole with cyanomethyl anions (-CH2CN) could yield the target compound.

Metal Complex Formation

Copper and nickel complexes with acetonitrile ligands demonstrate the viability of nitrile coordination. For instance, [Cu(bpp)(isonicotinamide)(CH3CN)]²⁺ (bpp = 2,6-bis(pyrazol-1-yl)pyridine) adopts a square-pyramidal geometry with acetonitrile in the apical position . Similarly, nickel(II) acetonitrile complexes exhibit square-planar configurations . These precedents suggest that 2,6-pyridinediacetonitrile could act as a tridentate ligand, binding via pyridine nitrogen and two nitrile groups.

Table 2: Comparative Synthetic Protocols for Pyridine-Based Ligands

Coordination Chemistry and Applications

Metal-Binding Behavior

The dual nitrile groups in 2,6-pyridinediacetonitrile enable diverse coordination modes. In copper(II) complexes, nitriles typically bind via σ-donation to axial sites, as seen in [Cu(bpp)(CH3CN)]²⁺ systems . For nickel, square-planar geometries dominate, with acetonitrile acting as a monodentate ligand . The rigidity of the 2,6-substitution pattern may favor the formation of interpenetrated networks or MOFs, similar to PDCA-based frameworks .

Catalytic and Material Science Applications

Nitrile-functionalized ligands are pivotal in catalysis and polymer science. The patent US8314189B2 highlights nitrile-containing polymers for enhanced mechanical properties . 2,6-Pyridinediacetonitrile could serve as a crosslinker or comonomer in such systems. Additionally, its electron-deficient pyridine core may facilitate catalytic cycles in oxidation or C–C coupling reactions, akin to PDTC-metal complexes’ role in β-lactamase inhibition .

Future Research Directions

-

Synthetic Optimization: Developing high-yield routes for 2,6-pyridinediacetonitrile, potentially via Ullmann coupling or cyanoalkylation.

-

Coordination Studies: Exploring its use in lanthanide or transition metal complexes for luminescent materials or catalysis.

-

Polymer Integration: Testing its efficacy as a nitrile comonomer in elastomers or high-performance polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume